3-Bromo-1-isobutyl-1H-pyrazole
Overview
Description
3-Bromo-1-isobutyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 3-position and an isobutyl group at the 1-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-isobutyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclocondensation of hydrazine derivatives with 1,3-diketones, followed by bromination. For instance, the reaction of isobutylhydrazine with 1,3-diketones under acidic conditions forms the pyrazole ring, which is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition, thereby enhancing efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-isobutyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Cycloaddition Reactions: The pyrazole ring can engage in cycloaddition reactions, forming more complex heterocyclic structures
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Cycloaddition: Catalysts like copper or palladium are often used to facilitate cycloaddition reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3-amino-1-isobutyl-1H-pyrazole, while cycloaddition reactions can produce fused heterocyclic compounds .
Scientific Research Applications
3-Bromo-1-isobutyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-1-isobutyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and isobutyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-methyl-1H-pyrazole
- 3-Bromo-1-phenyl-1H-pyrazole
- 3-Bromo-1-ethyl-1H-pyrazole
Uniqueness
3-Bromo-1-isobutyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isobutyl group provides steric hindrance and hydrophobic interactions, influencing its reactivity and binding characteristics compared to other similar compounds .
Properties
IUPAC Name |
3-bromo-1-(2-methylpropyl)pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-6(2)5-10-4-3-7(8)9-10/h3-4,6H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKZMRSJDCPZIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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